molecular formula C27H27ClN2O2 B12148393 5-(4-Tert-butylphenyl)-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Tert-butylphenyl)-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12148393
M. Wt: 447.0 g/mol
InChI Key: VJYHOXGJQWDJRY-UHFFFAOYSA-N
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Description

5-(4-Tert-butylphenyl)-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of pyrazolobenzoxazines This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a chlorophenyl group, and a methoxy group attached to a pyrazolobenzoxazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Tert-butylphenyl)-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolobenzoxazine core, followed by the introduction of the tert-butylphenyl, chlorophenyl, and methoxy groups. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Tert-butylphenyl)-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

5-(4-Tert-butylphenyl)-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenyl)-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Tert-butylphenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Lacks the methoxy group, which may affect its chemical and biological properties.

    5-(4-Tert-butylphenyl)-2-(4-methoxyphenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine: Contains a methoxy group on the phenyl ring, which may influence its reactivity and interactions.

Uniqueness

The unique combination of tert-butylphenyl, chlorophenyl, and methoxy groups in 5-(4-Tert-butylphenyl)-2-(4-chlorophenyl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine imparts specific chemical and biological properties that distinguish it from similar compounds. These properties make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C27H27ClN2O2

Molecular Weight

447.0 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-2-(4-chlorophenyl)-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H27ClN2O2/c1-27(2,3)19-12-8-18(9-13-19)26-30-23(21-6-5-7-24(31-4)25(21)32-26)16-22(29-30)17-10-14-20(28)15-11-17/h5-15,23,26H,16H2,1-4H3

InChI Key

VJYHOXGJQWDJRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=C(O2)C(=CC=C5)OC

Origin of Product

United States

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